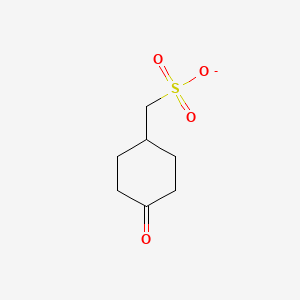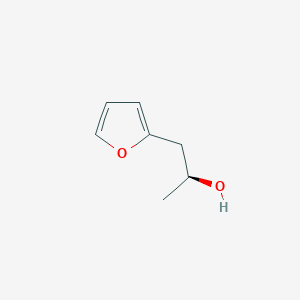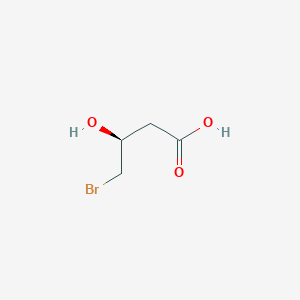
(3S)-4-bromo-3-hydroxybutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-4-Bromo-3-hydroxybutanoic acid is an organic compound with the molecular formula C4H7BrO3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-4-bromo-3-hydroxybutanoic acid typically involves the bromination of 3-hydroxybutanoic acid. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of 4-bromo-3-hydroxybutanol.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions, to form 3,4-dihydroxybutanoic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: 4-bromo-3-oxobutanoic acid or 4-bromo-3-hydroxybutanoic acid.
Reduction: 4-bromo-3-hydroxybutanol.
Substitution: 3,4-dihydroxybutanoic acid.
Scientific Research Applications
(3S)-4-Bromo-3-hydroxybutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways due to its structural similarity to naturally occurring molecules.
Medicine: Research into potential therapeutic applications, such as antiviral or anticancer properties, is ongoing.
Industry: It serves as a building block in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3S)-4-bromo-3-hydroxybutanoic acid depends on its specific application. In enzyme inhibition studies, it may act by mimicking the natural substrate of the enzyme, thereby blocking the active site and preventing the enzyme from catalyzing its normal reaction. The bromine atom can also participate in halogen bonding, influencing molecular interactions and pathways.
Comparison with Similar Compounds
4-Bromo-3-hydroxybutanoic acid (racemic mixture): Contains both (3S) and (3R) enantiomers.
3-Hydroxybutanoic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Chloro-3-hydroxybutanoic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness: (3S)-4-Bromo-3-hydroxybutanoic acid is unique due to its specific stereochemistry and the presence of a bromine atom, which imparts distinct reactivity and potential for selective interactions in chemical and biological systems.
Properties
Molecular Formula |
C4H7BrO3 |
|---|---|
Molecular Weight |
183.00 g/mol |
IUPAC Name |
(3S)-4-bromo-3-hydroxybutanoic acid |
InChI |
InChI=1S/C4H7BrO3/c5-2-3(6)1-4(7)8/h3,6H,1-2H2,(H,7,8)/t3-/m0/s1 |
InChI Key |
WGNSGQNASYNCBU-VKHMYHEASA-N |
Isomeric SMILES |
C([C@@H](CBr)O)C(=O)O |
Canonical SMILES |
C(C(CBr)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


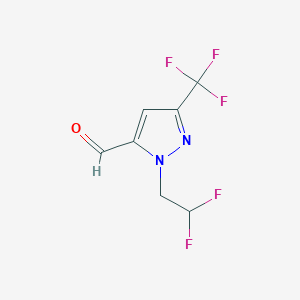
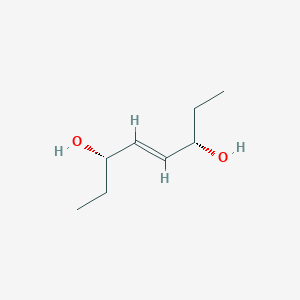
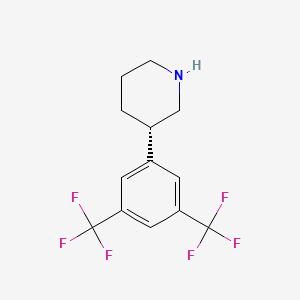
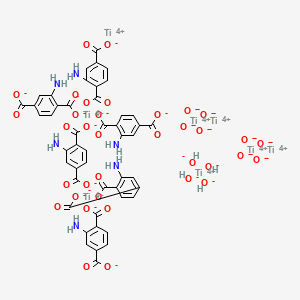
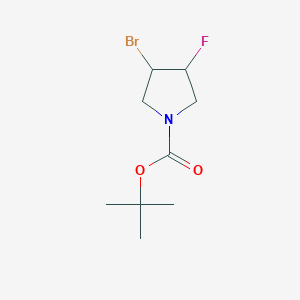
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11751425.png)
![2-Cyclopropyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B11751429.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11751437.png)
![1-(difluoromethyl)-3-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11751438.png)
![[3-(Difluoromethyl)pyridin-2-yl]methanamine](/img/structure/B11751443.png)
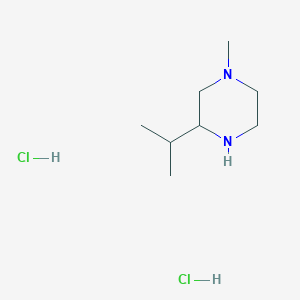
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11751453.png)
